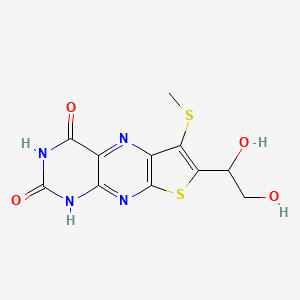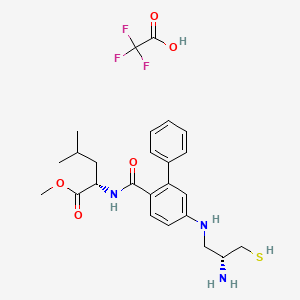
Ggti-286 (tfa)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GGTI-286 (TFA) is a potent, cell-permeable, and selective inhibitor of geranylgeranyltransferase I (GGTase I). This compound is known for its ability to inhibit the processing of the geranylgeranylated protein Rap1A, making it a valuable tool in biochemical and pharmacological research .
准备方法
Synthetic Routes and Reaction Conditions
GGTI-286 (TFA) is synthesized through a series of chemical reactions involving the methyl ester derivative of GGTI-287. The synthesis involves the following steps:
Formation of the intermediate: The intermediate compound is formed by reacting N-4-[2®-Amino-3-mercaptopropyl]amino-2-phenylbenzoyl-(L)-leucine with methyl ester.
Purification: The intermediate is purified using high-performance liquid chromatography (HPLC) to achieve a purity level of ≥90%
Industrial Production Methods
Industrial production methods for GGTI-286 (TFA) involve scaling up the synthetic routes mentioned above. The process includes stringent quality control measures to ensure the compound’s purity and efficacy. The compound is typically stored at -20°C and is shipped under ambient conditions .
化学反应分析
Types of Reactions
GGTI-286 (TFA) primarily undergoes inhibition reactions where it selectively inhibits the geranylgeranylation of proteins. It does not compete with ATP and is not reversible .
Common Reagents and Conditions
Reagents: The synthesis of GGTI-286 (TFA) involves reagents such as N-4-[2®-Amino-3-mercaptopropyl]amino-2-phenylbenzoyl-(L)-leucine and methyl ester.
Conditions: The reactions are typically carried out under controlled temperatures and pH levels to ensure the stability and efficacy of the compound
Major Products Formed
The major product formed from the synthesis of GGTI-286 (TFA) is the trifluoroacetate salt of the compound, which is a potent inhibitor of GGTase I .
科学研究应用
GGTI-286 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving geranylgeranylation of proteins.
Biology: Employed in research on cell signaling pathways, particularly those involving the protein Rap1A.
Medicine: Investigated for its potential antiproliferative effects in human malignant glioma cells.
Industry: Utilized in the development of biochemical assays and as a research tool in drug discovery
作用机制
GGTI-286 (TFA) exerts its effects by selectively inhibiting the geranylgeranylation of the protein Rap1A. This inhibition disrupts the processing and signaling of oncogenic K-Ras4B, leading to significant antiproliferative effects in certain cancer cells. The compound does not compete with ATP and is not reversible .
相似化合物的比较
Similar Compounds
FTI-277: Another inhibitor of protein prenylation, but less potent compared to GGTI-286 (TFA).
GGTI-287: The precursor compound to GGTI-286 (TFA), used in its synthesis.
GGTI-2147: Another GGTase I inhibitor with similar properties but different potency levels
Uniqueness
GGTI-286 (TFA) is unique due to its high potency and selectivity for GGTase I. It is approximately 25 times more potent than FTI-277 in inhibiting the processing of the geranylgeranylated protein Rap1A .
属性
分子式 |
C25H32F3N3O5S |
|---|---|
分子量 |
543.6 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H31N3O3S.C2HF3O2/c1-15(2)11-21(23(28)29-3)26-22(27)19-10-9-18(25-13-17(24)14-30)12-20(19)16-7-5-4-6-8-16;3-2(4,5)1(6)7/h4-10,12,15,17,21,25,30H,11,13-14,24H2,1-3H3,(H,26,27);(H,6,7)/t17-,21+;/m1./s1 |
InChI 键 |
VYRZPJBJAUWBNJ-JKSHRDEXSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


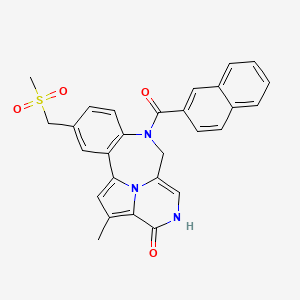


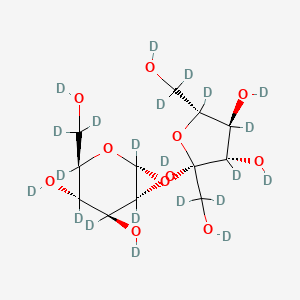
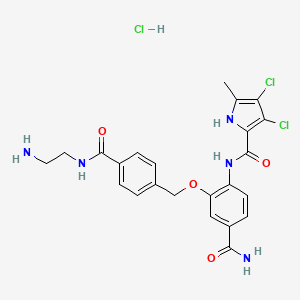

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12401133.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12401142.png)
![(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B12401144.png)
![N-[1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401145.png)
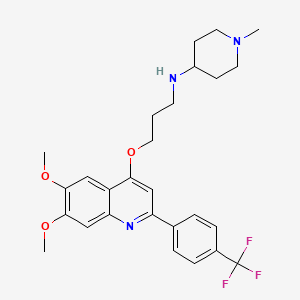
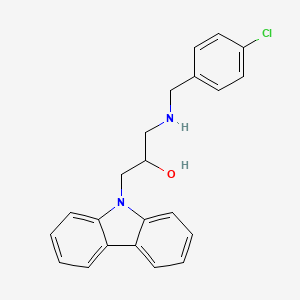
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)
